molecular formula C25H19NO4 B2435255 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one CAS No. 902507-11-3

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2435255
CAS No.: 902507-11-3
M. Wt: 397.43
InChI Key: XXSGPBJKYWIBRI-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Quinolinone Core Synthesis: The quinolinone core is synthesized through a series of reactions starting from aniline derivatives, which undergo cyclization and subsequent functional group modifications.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the quinolinone core under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of the benzodioxole and quinolinone moieties, which confer distinct chemical properties and biological activities. Its potential as an antidiabetic and anticancer agent highlights its significance in medicinal chemistry research.

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4/c1-16-7-9-21-19(11-16)25(28)20(14-26(21)13-17-5-3-2-4-6-17)24(27)18-8-10-22-23(12-18)30-15-29-22/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSGPBJKYWIBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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